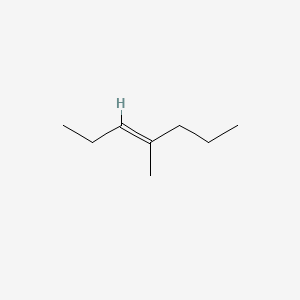

4-Methyl-3-heptene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylhept-3-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVVJQGDNYIIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871082 | |

| Record name | 4-Methylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4485-16-9 | |

| Record name | 4-Methylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-heptene structural isomers and stereochemistry

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 4-Methyl-3-heptene

Introduction

This compound is an acyclic olefin with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1][2][3] Its structure consists of a seven-carbon chain with a double bond originating at the third carbon and a methyl group attached to the fourth carbon. The position of the double bond and the substitution pattern give rise to geometric isomerism, a key aspect of its chemistry. This document provides a detailed overview of the structural and stereochemical properties of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Stereochemistry of this compound

The presence of a double bond at the C3-C4 position restricts free rotation, leading to the existence of two geometric isomers. These isomers are designated using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

-

(E)-4-methyl-3-heptene : The 'E' designation comes from the German word entgegen, meaning opposite. In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-4-methyl-3-heptene : The 'Z' designation comes from the German word zusammen, meaning together. In this isomer, the higher-priority groups are on the same side of the double bond.

For this compound:

-

At carbon-3, the ethyl group (-CH₂CH₃) has a higher priority than the hydrogen atom.

-

At carbon-4, the propyl group (-CH₂CH₂CH₃) has a higher priority than the methyl group (-CH₃).

The spatial arrangement of these isomers leads to different physical and chemical properties.

Caption: Geometric isomers of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-3-heptene (C₈H₁₆), an acyclic olefin with significance in organic synthesis. This document details its structural isomers, physical characteristics, spectral data, and key chemical reactions including detailed experimental protocols. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a branched unsaturated hydrocarbon belonging to the alkene family.[1] Its structure, characterized by a carbon-carbon double bond at the third position and a methyl group at the fourth position of a heptane chain, makes it a versatile intermediate in organic synthesis. The presence of stereoisomerism (cis/Z and trans/E) further influences its physical and chemical behavior. This guide serves as a detailed reference for professionals working with this compound.

Physical Properties

The physical properties of this compound are influenced by its molecular weight and branched structure. The presence of cis and trans isomers leads to slight differences in their physical constants.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 4485-16-9 (for the mixture of isomers) | [1] |

| 14255-24-4 (for cis-isomer) | [1] | |

| 13714-85-7 (for trans-isomer) | ||

| Boiling Point | 121-122 °C (mixture and isomers) | |

| Density | ~0.73 g/cm³ (mixture) | |

| Refractive Index | 1.4180-1.4210 (mixture) | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While direct spectral data is not provided here, this section outlines the expected spectral characteristics and directs researchers to relevant databases.

Table 2: Spectral Data Summary for this compound

| Technique | Database Reference | Expected Characteristics |

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook | Peaks corresponding to C-H stretching and bending, and a characteristic C=C stretching vibration. |

| Mass Spectrometry (MS) | NIST Chemistry WebBook | Molecular ion peak (M+) at m/z = 112, with a fragmentation pattern typical of branched alkenes. |

| ¹H Nuclear Magnetic Resonance (NMR) | - | Signals for olefinic protons, allylic protons, and protons of the ethyl and methyl groups. Chemical shifts and coupling constants would differ for cis and trans isomers. |

| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase | Signals for eight distinct carbon atoms, with the olefinic carbons appearing in the characteristic downfield region for alkenes. |

Chemical Properties and Reactions

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to a variety of addition and oxidation reactions.

Synthesis of this compound

A common laboratory synthesis involves the dehydration of 4-methyl-3-heptanol.

Experimental Protocol: Dehydration of 4-Methyl-3-heptanol [2][3][4]

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.

-

Reaction Mixture: Place 4-methyl-3-heptanol in the round-bottom flask.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

-

Heating: Gently heat the mixture. The alkene and water will co-distill.

-

Work-up: Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.

-

Purification: Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purify by fractional distillation to obtain this compound.

Key Chemical Reactions

Catalytic hydrogenation of this compound yields 4-methylheptane.

Experimental Protocol: Catalytic Hydrogenation [5][6][7][8][9]

-

Catalyst Preparation: In a reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol).

-

Reactant Addition: Add this compound to the suspension.

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture.

-

Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen or by techniques like TLC or GC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield 4-methylheptane.

The addition of bromine across the double bond results in the formation of 3,4-dibromo-4-methylheptane.

Experimental Protocol: Bromination [10][11][12][13][14]

-

Reactant Solution: Dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) in a flask protected from light.

-

Bromine Addition: Slowly add a solution of bromine in CCl₄ to the alkene solution with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts.

-

Endpoint: Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 3,4-dibromo-4-methylheptane. Further purification can be achieved by recrystallization or distillation.

Oxidation with cold, dilute, alkaline potassium permanganate yields a diol, while hot, acidic permanganate cleaves the double bond.

Experimental Protocol: Oxidation with Cold, Dilute KMnO₄ [15][16][17][18][19][20][21][22]

-

Reactant Solution: Dissolve this compound in a suitable solvent (e.g., aqueous acetone).

-

Reaction Conditions: Cool the solution in an ice bath and add a cold, dilute, aqueous solution of potassium permanganate with vigorous stirring.

-

Observation: The purple color of the permanganate will be discharged, and a brown precipitate of manganese dioxide will form.

-

Work-up: Filter the mixture to remove the manganese dioxide.

-

Isolation: Extract the filtrate with an organic solvent and dry the extract. Remove the solvent to yield 4-methylheptane-3,4-diol.

Ozonolysis cleaves the double bond to form carbonyl compounds. The products depend on the work-up conditions (reductive or oxidative).

Experimental Protocol: Ozonolysis with Reductive Work-up [1][23][24][25][26][27][28][29][30]

-

Ozonation: Dissolve this compound in an inert solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purging: Pass a stream of nitrogen or argon through the solution to remove the excess ozone.

-

Reductive Work-up: Add a reducing agent, such as zinc dust and water or dimethyl sulfide (DMS), to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

-

Isolation: Isolate the resulting propanal and butan-2-one by distillation or chromatography.

Conclusion

This compound is a valuable building block in organic chemistry. A thorough understanding of its physical properties, spectral characteristics, and chemical reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in their work with this versatile alkene.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. If 4-methyl-3-heptanol is boiled with concentrated sulphuric acid, it und.. [askfilo.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]

- 18. savemyexams.com [savemyexams.com]

- 19. youtube.com [youtube.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. m.youtube.com [m.youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. byjus.com [byjus.com]

- 24. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]

- 25. ch.ic.ac.uk [ch.ic.ac.uk]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. youtube.com [youtube.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. escholarship.org [escholarship.org]

- 30. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Methyl-3-heptene

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of the organic compound 4-Methyl-3-heptene, an acyclic olefin. The data presented is compiled from established chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This compound is a branched unsaturated hydrocarbon.[1] It exists as two stereoisomers, (E) and (Z), also referred to as trans and cis, respectively.[1]

The following table outlines the molecular formula and weight for the compound.

| Property | Value |

| Molecular Formula | C₈H₁₆[2][3][4][5] |

| Molecular Weight | 112.21 g/mol [1][4][5] |

Experimental Protocols

The data presented in this guide are computationally derived and sourced from peer-reviewed chemical information repositories.[4][5] The molecular weight is calculated based on the IUPAC atomic weights of the constituent atoms in the empirical formula.

Visualization of Molecular Data

The logical relationship between the compound's name, its molecular formula, and its corresponding molecular weight is illustrated in the diagram below.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. This compound|C8H16|CAS 4485-16-9 [benchchem.com]

- 2. 4-Methyl-trans-3-heptene [webbook.nist.gov]

- 3. 4-Methyl-cis-3-heptene [webbook.nist.gov]

- 4. (Z)-4-Methylhept-3-ene | C8H16 | CID 5383005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H16 | CID 5364638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-3-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-heptene (C₈H₁₆), a valuable unsaturated hydrocarbon in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections provide quantitative spectroscopic data for this compound. It is important to note that while the IR and Mass Spectrometry data are based on experimental spectra from the NIST WebBook, the ¹H and ¹³C NMR data are predicted using reputable online spectral database and prediction software, as experimental datasets were not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for both the (E) and (Z)-isomers of this compound are presented below. These predictions were generated using online NMR prediction tools.

Table 1: Predicted ¹H NMR Data for (E)-4-Methyl-3-heptene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.15 | t | 1H | =CH- |

| ~2.05 | q | 2H | -CH₂-CH= |

| ~1.98 | q | 2H | =C-CH₂- |

| ~1.65 | s | 3H | =C-CH₃ |

| ~1.02 | t | 3H | -CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for (E)-4-Methyl-3-heptene

| Chemical Shift (ppm) | Assignment |

| ~138.5 | =C(CH₃)- |

| ~124.0 | =CH- |

| ~34.5 | -CH₂-CH= |

| ~29.5 | =C-CH₂- |

| ~23.0 | =C-CH₃ |

| ~14.2 | -CH₂-CH₃ |

| ~13.8 | -CH₂-CH₃ |

Table 3: Predicted ¹H NMR Data for (Z)-4-Methyl-3-heptene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.18 | t | 1H | =CH- |

| ~2.10 | q | 2H | -CH₂-CH= |

| ~2.03 | q | 2H | =C-CH₂- |

| ~1.68 | s | 3H | =C-CH₃ |

| ~1.03 | t | 3H | -CH₂-CH₃ |

| ~0.96 | t | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Data for (Z)-4-Methyl-3-heptene

| Chemical Shift (ppm) | Assignment |

| ~138.2 | =C(CH₃)- |

| ~123.5 | =CH- |

| ~34.2 | -CH₂-CH= |

| ~29.8 | =C-CH₂- |

| ~23.5 | =C-CH₃ |

| ~14.3 | -CH₂-CH₃ |

| ~13.9 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound was obtained from the NIST WebBook. The major absorption bands are summarized in the table below.

Table 5: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~840 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained from the NIST WebBook. The molecule has a molecular weight of 112.21 g/mol . The major fragments observed in the mass spectrum are detailed below.

Table 6: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | Low | [C₇H₁₃]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High (Base Peak) | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections outline detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. The choice of solvent depends on the sample's solubility and the desired chemical shift reference.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solution.

Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Plate Preparation: Use clean and dry infrared-transparent salt plates (e.g., NaCl or KBr).

-

Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

-

Sandwiching: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

-

Mounting: Secure the salt plate sandwich in the spectrometer's sample holder.

Data Acquisition:

-

Background Spectrum: Run a background spectrum with an empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer's beam path.

-

Scan Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (GC-MS)

Sample Preparation:

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

-

Vial Transfer: Transfer the solution to a 2 mL autosampler vial with a septum cap.

Data Acquisition (Gas Chromatography-Mass Spectrometry):

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The acquired mass spectra are compared with a spectral library (e.g., NIST) for compound identification. The fragmentation pattern is analyzed to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: General workflow for obtaining and analyzing spectroscopic data.

An In-depth Guide to the Isomers of 4-Methyl-3-heptene: CAS Numbers and IUPAC Nomenclature

This technical guide provides a focused overview of the geometric isomers of 4-Methyl-3-heptene, specifically addressing their Chemical Abstracts Service (CAS) numbers and International Union of Pure and Applied Chemistry (IUPAC) names. This information is fundamental for researchers, scientists, and professionals in drug development for accurate identification and documentation of these chemical compounds.

Geometric Isomerism in this compound

This compound (C₈H₁₆) is an alkene that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with two different substituent groups on each carbon atom of the double bond. This structural characteristic gives rise to two distinct isomers: (E)-4-Methyl-3-heptene and (Z)-4-Methyl-3-heptene. The (E/Z) notation is used to describe the stereochemistry of the double bond, indicating the relative orientation of the higher-priority substituents on the double-bond carbons.

Data Presentation: CAS Numbers and IUPAC Names

For clarity and ease of comparison, the CAS numbers and IUPAC names for the two geometric isomers of this compound are summarized in the table below.

| Isomer | IUPAC Name | Synonyms | CAS Number |

| (E)-Isomer | (E)-4-Methylhept-3-ene | 4-Methyl-trans-3-heptene | 13714-85-7 |

| (Z)-Isomer | (Z)-4-Methylhept-3-ene | 4-Methyl-cis-3-heptene | 14255-24-4 |

It is important to note that while the PubChem entry for (Z)-4-Methylhept-3-ene lists a CAS number of 4485-16-9, other sources and the NIST Chemistry WebBook associate different CAS numbers with the cis and trans isomers.[1][2] Specifically, the NIST database identifies 13714-85-7 for the trans isomer and 14255-24-4 for the cis isomer.[1][2] For the purpose of this guide, the NIST-provided CAS numbers are utilized.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its geometric isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are highly specific to the objectives of a given research endeavor. These protocols would typically be found in peer-reviewed scientific literature and chemical synthesis databases. Key experimental techniques relevant to these compounds include:

-

Synthesis: Wittig reaction or other stereoselective olefination reactions are commonly employed to synthesize specific geometric isomers of alkenes.

-

Separation: Gas chromatography (GC) is a powerful technique for separating volatile compounds like the isomers of this compound based on their different boiling points and interactions with the stationary phase.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the precise structure and stereochemistry of the isomers. The coupling constants of the vinylic protons in the ¹H NMR spectrum can definitively distinguish between the (E) and (Z) isomers. Infrared (IR) spectroscopy can identify the characteristic C=C stretching vibration. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Researchers seeking to work with these compounds should consult specialized chemical literature and safety data sheets (SDS) for detailed procedural information and safety precautions.

References

An In-depth Technical Guide to 4-Methyl-3-heptene: Discovery, Natural Occurrence, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-heptene, a branched unsaturated hydrocarbon. The document details its initial discovery, explores its limited known natural occurrences, and presents its physical and chemical properties in a structured format. Detailed experimental protocols for its synthesis via the dehydration of 4-methyl-3-heptanol and its characterization using modern analytical techniques are provided. Furthermore, this guide includes visualizations of the synthetic pathway and analytical workflows to aid in comprehension. While the biological activity of this compound itself is not extensively documented, the significance of its precursor, 4-methyl-3-heptanol, as an insect pheromone is discussed, suggesting potential avenues for future research into the bioactivity of this alkene.

Introduction

This compound (C₈H₁₆) is an acyclic olefin with a methyl group at the fourth carbon position and a double bond between the third and fourth carbons.[1] Its structure allows for the existence of (E) and (Z) stereoisomers. While not as extensively studied as other hydrocarbons, this compound and its derivatives are of interest due to their structural relation to biologically active compounds, such as insect pheromones. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in organic synthesis, natural product chemistry, and chemical ecology.

Discovery and Synthesis

The synthesis of olefin hydrocarbons through the catalytic condensation and dehydration of aliphatic aldehydes was reported as early as 1943 by Komarewsky and Kritchevsky. While this work laid the foundation for the synthesis of such compounds, specific details on the first isolation or synthesis of this compound are not prominently documented in readily available literature.

A common and straightforward laboratory synthesis of this compound involves the acid-catalyzed dehydration of 4-methyl-3-heptanol. This reaction typically proceeds through an E1 elimination mechanism, where the hydroxyl group is protonated, leaves as a water molecule to form a secondary carbocation, which can then rearrange to a more stable tertiary carbocation before a proton is eliminated to form the alkene.

Natural Occurrence

The direct isolation of this compound from natural sources is not widely reported. However, its immediate precursor, 4-methyl-3-heptanol, is a known insect pheromone.[2] Specifically, stereoisomers of 4-methyl-3-heptanol are major components of aggregation pheromones in bark beetles and trail pheromones in ants.[2][3] The biosynthesis of the related pheromone (S)-4-methyl-3-heptanone in ants has been shown to proceed through a polyketide/fatty acid-type metabolic route, utilizing propionate units.[4][5] It is plausible that this compound could exist as a minor volatile organic compound (VOC) in these or other organisms, potentially as a byproduct of the biosynthesis or degradation of its corresponding alcohol. Further research employing sensitive analytical techniques on the volatiles of these organisms is required to confirm its natural presence.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 4485-16-9 (for the mixture of isomers) |

| Appearance | Colorless liquid |

| Boiling Point | 117-118 °C at 760 mmHg |

| Density | 0.72 g/cm³ at 20 °C |

| Refractive Index | 1.418 at 20 °C |

Table 2: Stereoisomers of this compound

| Isomer | CAS Number |

| (E)-4-Methyl-3-heptene | 13714-85-7 |

| (Z)-4-Methyl-3-heptene | 14255-24-4 |

Experimental Protocols

Synthesis of this compound via Dehydration of 4-methyl-3-heptanol[1][6][7]

This protocol describes the acid-catalyzed dehydration of 4-methyl-3-heptanol to yield this compound.

Materials:

-

4-methyl-3-heptanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 4-methyl-3-heptanol and a magnetic stir bar.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol while stirring.

-

Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

-

Heat the mixture gently to initiate the dehydration reaction. The alkene product will co-distill with water as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.[6]

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 2 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-200

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum will show characteristic fragmentation patterns for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[7]

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR:

-

Acquire with proton decoupling.

-

Typical spectral width: 0-150 ppm.

-

Expected Chemical Shifts:

-

¹H NMR: Signals for the vinylic proton, allylic protons, and aliphatic protons are expected. The exact chemical shifts and coupling constants will depend on the stereoisomer. Generally, vinylic protons will appear in the range of 5.0-5.5 ppm.

-

¹³C NMR: Signals for the sp² hybridized carbons of the double bond will be in the downfield region (typically 120-140 ppm), while the sp³ hybridized carbons will be in the upfield region.

Biological Activity

Currently, there is a lack of specific studies on the biological activity of this compound itself. Most research has focused on its precursors, 4-methyl-3-heptanone and 4-methyl-3-heptanol, which are known insect pheromones.[2][3] For instance, different stereoisomers of 4-methyl-3-heptanol act as aggregation pheromones for the almond bark beetle, Scolytus amygdali.[2] The biosynthesis of the related (S)-4-methyl-3-heptanone in ants suggests a potential metabolic pathway that could also lead to the formation of other related compounds.[4][5]

The lack of data on the biological activity of this compound presents an opportunity for future research. Given its structural similarity to known semiochemicals, it is plausible that it may have some, perhaps subtle, role in insect communication or other biological processes. Further investigation into its potential pheromonal or allomonal effects is warranted.

Conclusion

This compound is a readily synthesizable branched alkene with well-defined physicochemical properties. While its direct natural occurrence and biological activity are not yet firmly established, its close structural relationship to important insect pheromones suggests that it may play a role in chemical ecology. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, analysis, and potential biological significance of this compound. The detailed experimental protocols and structured data presentation are intended to facilitate further research in this area. Future studies should focus on sensitive screening for its presence in natural systems and bioassays to determine any potential semiochemical activity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Thermodynamic Properties of Branched Unsaturated Hydrocarbons

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched unsaturated hydrocarbons. It is intended to serve as a valuable resource for professionals in research, science, and drug development who require a deep understanding of the energetic characteristics of these molecules. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates fundamental relationships between molecular structure and stability.

Introduction: The Significance of Thermodynamic Properties

The thermodynamic properties of branched unsaturated hydrocarbons, such as alkenes, are fundamental to understanding their stability, reactivity, and behavior in chemical systems. For researchers and professionals in fields like drug development, a thorough grasp of these properties is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding molecular interactions. Key thermodynamic parameters include the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp). These values provide insights into the energy stored within a molecule and its tendency to undergo chemical transformations.

The stability of alkenes is significantly influenced by their substitution pattern and stereochemistry. Generally, the more substituted an alkene is, the more stable it is. This increased stability is attributed to factors like hyperconjugation and the strengths of the associated sigma bonds.[1][2][3][4] Additionally, trans isomers are typically more stable than their cis counterparts due to reduced steric strain.[1][2]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic data for a selection of branched unsaturated hydrocarbons. These values are essential for comparative analysis and for predicting the feasibility and energetics of chemical reactions. The data has been compiled from various reputable sources, including the NIST Chemistry WebBook.[5][6][7]

Table 1: Standard Molar Enthalpy of Formation (ΔHf°) of Selected Branched Alkenes in the Gas Phase at 298.15 K

| Compound Name | IUPAC Name | Formula | ΔHf° (kJ/mol) |

| Isobutylene | 2-Methylpropene | C4H8 | -17.9 |

| 2-Methyl-1-butene | 2-Methyl-1-butene | C5H10 | -36.9 |

| 3-Methyl-1-butene | 3-Methyl-1-butene | C5H10 | -28.9 |

| 2-Methyl-2-butene | 2-Methyl-2-butene | C5H10 | -43.5 |

| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butene | C6H12 | -53.9 |

| 3,3-Dimethyl-1-butene | 3,3-Dimethyl-1-butene | C6H12 | -43.1 |

| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene | C6H12 | -67.2 |

Table 2: Standard Molar Entropy (S°) of Selected Branched Alkenes in the Gas Phase at 298.15 K

| Compound Name | IUPAC Name | Formula | S° (J/mol·K) |

| Isobutylene | 2-Methylpropene | C4H8 | 294.9 |

| 2-Methyl-1-butene | 2-Methyl-1-butene | C5H10 | 337.8 |

| 3-Methyl-1-butene | 3-Methyl-1-butene | C5H10 | 331.4 |

| 2-Methyl-2-butene | 2-Methyl-2-butene | C5H10 | 329.8 |

| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butene | C6H12 | 363.3 |

| 3,3-Dimethyl-1-butene | 3,3-Dimethyl-1-butene | C6H12 | 344.8 |

| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene | C6H12 | 344.5 |

Table 3: Molar Heat Capacity at Constant Pressure (Cp) of Selected Branched Alkenes in the Gas Phase at 298.15 K

| Compound Name | IUPAC Name | Formula | Cp (J/mol·K) |

| Isobutylene | 2-Methylpropene | C4H8 | 87.2 |

| 2-Methyl-1-butene | 2-Methyl-1-butene | C5H10 | 108.4 |

| 3-Methyl-1-butene | 3-Methyl-1-butene | C5H10 | 106.1 |

| 2-Methyl-2-butene | 2-Methyl-2-butene | C5H10 | 110.1 |

| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butene | C6H12 | 129.5 |

| 3,3-Dimethyl-1-butene | 3,3-Dimethyl-1-butene | C6H12 | 126.8 |

| 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene | C6H12 | 133.5 |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections provide detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid samples. For volatile liquids like many branched unsaturated hydrocarbons, special handling is required.[8][9][10][11]

Objective: To measure the heat of combustion (ΔHc°) of a volatile branched unsaturated hydrocarbon.

Materials:

-

Parr-type bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Volatile sample in a sealed ampule or container

-

Benzoic acid (for calibration)

-

Fuse wire

-

Crucible

-

Distilled water

-

High-precision thermometer

Procedure:

-

Calibration:

-

Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.

-

Attach a known length of fuse wire to the electrodes in the bomb, ensuring it is in contact with the benzoic acid.

-

Seal the bomb and charge it with oxygen to a pressure of approximately 25-30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the observed temperature change.

-

-

Sample Measurement:

-

Accurately weigh a sealed ampule containing the volatile hydrocarbon sample.

-

Place the ampule in the crucible and attach the fuse wire.

-

Repeat the sealing, charging, and submersion steps as in the calibration.

-

Ignite the sample and record the temperature change.

-

Calculate the heat released during the combustion of the sample.

-

Correct for the heat of combustion of the fuse wire.

-

From the heat released and the mass of the sample, determine the enthalpy of combustion.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials as a function of temperature.[12][13][14][15][16]

Objective: To determine the specific heat capacity (Cp) of a liquid branched unsaturated hydrocarbon.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans and lids

-

Reference material (e.g., sapphire)

-

Microbalance

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Baseline Calibration:

-

Place an empty, sealed sample pan in the sample position and another empty, sealed pan in the reference position.

-

Heat the DSC cell at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

Record the resulting heat flow curve, which represents the baseline.

-

-

Reference Material Measurement:

-

Accurately weigh a sapphire standard and place it in a sample pan.

-

Place the pan in the sample position and an empty pan in the reference position.

-

Run the same temperature program as the baseline measurement and record the heat flow.

-

-

Sample Measurement:

-

Accurately weigh the liquid hydrocarbon sample in a hermetically sealed pan.

-

Place the sample pan in the DSC and run the same temperature program.

-

Record the heat flow curve for the sample.

-

-

Calculation:

-

The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature, taking into account the masses of the sample and the standard.

-

Gas Chromatography for Thermodynamic Measurements

Gas chromatography (GC) can be utilized to determine thermodynamic properties such as the enthalpy and entropy of vaporization and the activity coefficients at infinite dilution.[17][18]

Objective: To determine the enthalpy of vaporization (ΔHvap) of a branched unsaturated hydrocarbon.

Materials:

-

Gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID)

-

Packed or capillary column with a suitable stationary phase

-

Syringe for sample injection

-

Carrier gas (e.g., helium, nitrogen)

-

Thermostatted column oven

Procedure:

-

Column Preparation and Conditioning:

-

Install the appropriate column in the GC oven.

-

Condition the column at a high temperature to remove any impurities.

-

-

Isothermal Measurements:

-

Set the column oven to a specific temperature and allow it to equilibrate.

-

Inject a small, known amount of the hydrocarbon sample.

-

Record the retention time (tR) of the analyte.

-

Repeat the injection and measurement at several different column temperatures, ensuring the temperature range is sufficient to observe a change in retention time.

-

-

Data Analysis:

-

For each temperature, calculate the adjusted retention time (t'R) by subtracting the dead time (tM).

-

Calculate the retention factor (k) at each temperature using the formula: k = t'R / tM.

-

Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

-

The slope of the resulting straight line is equal to -ΔHvap/R, where R is the gas constant. From this, the enthalpy of vaporization can be determined.

-

Visualization of Structure-Stability Relationships

The thermodynamic stability of branched unsaturated hydrocarbons is intrinsically linked to their molecular structure. The following diagram, generated using the DOT language, illustrates the key factors that influence alkene stability.

Caption: Factors influencing the thermodynamic stability of branched unsaturated hydrocarbons.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties of branched unsaturated hydrocarbons. The presented data tables offer a quick reference for key thermodynamic parameters, while the experimental protocols provide a practical guide for their determination in a laboratory setting. The visualization of structure-stability relationships highlights the fundamental principles governing the energetics of these molecules. A thorough understanding of these concepts is indispensable for researchers and professionals engaged in chemical synthesis, materials science, and drug development, enabling more accurate predictions and informed decision-making in their respective fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NIST Chemistry WebBook [webbook.nist.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. catalog.data.gov [catalog.data.gov]

- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.montana.edu [chemistry.montana.edu]

- 12. s4science.at [s4science.at]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. mdpi.com [mdpi.com]

4-Methyl-3-heptene: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 4-Methyl-3-heptene is a chemical with limited available toxicological data. The information herein is compiled from available data sources and general knowledge of hydrocarbon toxicity. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with professional safety expertise and institutional safety protocols.

Chemical and Physical Properties

This compound is a branched, unsaturated hydrocarbon.[1][2] Its physical and chemical properties are crucial for understanding its behavior, potential hazards, and appropriate handling procedures. While experimental data is limited, a combination of computed and estimated values provides a foundational understanding of the substance.

| Property | Value | Source |

| Molecular Formula | C8H16 | PubChem[1], NIST[3][4] |

| Molecular Weight | 112.21 g/mol | PubChem[1][5] |

| CAS Number | 4485-16-9 | Guidechem[6], PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[7] |

| Boiling Point | 121.00 °C @ 760.00 mm Hg | The Good Scents Company[7] |

| Flash Point | 9.20 °C (49.00 °F) (estimated) | The Good Scents Company[7] |

| Water Solubility | 9.572 mg/L @ 25 °C (estimated) | The Good Scents Company[7] |

| logP (o/w) | 4.283 (estimated) | The Good Scents Company[7] |

| Vapor Pressure | 18.649 mmHg @ 25 °C (estimated) | The Good Scents Company[7] |

Hazard Identification and GHS Classification

As of the latest review of available data, a comprehensive GHS classification for this compound is not available.[6][7] However, based on its nature as a volatile, flammable hydrocarbon, it should be handled with the assumption that it presents hazards typical of this chemical class.

Potential Hazards:

-

Flammability: With an estimated flash point of 9.20 °C, this compound should be considered a flammable liquid. Vapors may form explosive mixtures with air.

-

Aspiration Hazard: If swallowed, hydrocarbons of low viscosity can be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[8][9]

-

Skin and Eye Irritation: Prolonged or repeated contact with skin may cause irritation and dermatitis.[10] Direct contact with eyes is likely to cause irritation.

-

Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.

-

Central Nervous System (CNS) Effects: Inhalation of high concentrations of hydrocarbon vapors can lead to CNS depression, with symptoms including dizziness, headache, nausea, and in severe cases, loss of consciousness.[8][9]

Handling and Storage

Given the lack of specific handling guidelines for this compound, the following precautions, based on general principles for flammable hydrocarbons, are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof equipment where vapors may accumulate.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from oxidizing agents.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting due to the aspiration hazard. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |

Experimental Protocols: A General Framework for Hydrocarbon Toxicity Assessment

Specific experimental protocols for this compound are not available in the public domain. However, a general workflow for assessing the toxicity of a hydrocarbon can be outlined. This serves as a conceptual guide and would require significant adaptation and validation for this specific chemical.

Potential Biological Signaling Pathways

The specific biological signaling pathways affected by this compound have not been elucidated. However, for hydrocarbons in general, the primary modes of toxicity are not typically receptor-mediated signaling events but rather biophysical and cytotoxic effects.

Potential Mechanisms of Toxicity:

-

Disruption of Cell Membranes: As a lipophilic solvent, this compound can intercalate into and disrupt the lipid bilayers of cell membranes, leading to increased permeability, loss of ionic gradients, and ultimately cell death.

-

Mitochondrial Dysfunction: Hydrocarbons can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress.

-

CNS Depression: The anesthetic effects of volatile hydrocarbons are thought to be related to their ability to interfere with the function of ion channels and neurotransmitter receptors in the central nervous system, particularly through non-specific interactions with hydrophobic pockets of these proteins.

The following diagram illustrates a hypothetical workflow for investigating the toxicological mechanism of action of a hydrocarbon like this compound.

Environmental Fate

The environmental fate of this compound has not been specifically studied. However, based on its structure and physical properties, some general predictions can be made.

-

Volatility: With a relatively high vapor pressure, this compound is expected to volatilize into the atmosphere.

-

Biodegradation: As a simple alkene, it is likely to be biodegradable by soil and water microorganisms, although the rate of degradation is unknown.

-

Bioaccumulation: The estimated logP (o/w) of 4.283 suggests a potential for bioaccumulation in aquatic organisms.

-

Atmospheric Fate: In the atmosphere, it is expected to be degraded by photochemical reactions.

Conclusion

This compound is a flammable hydrocarbon for which there is a significant lack of health and safety data. Researchers and other professionals handling this substance must do so with a high degree of caution, assuming it possesses the hazards typical of volatile, unsaturated hydrocarbons. The information and frameworks provided in this guide are intended to support risk assessment and the development of safe handling procedures in a research and development context. It is imperative to consult with institutional safety officers and adhere to all applicable regulations.

References

- 1. This compound | C8H16 | CID 5364638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C8H16|CAS 4485-16-9 [benchchem.com]

- 3. 4-Methyl-trans-3-heptene [webbook.nist.gov]

- 4. 4-Methyl-cis-3-heptene [webbook.nist.gov]

- 5. (Z)-4-Methylhept-3-ene | C8H16 | CID 5383005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 4485-16-9 [thegoodscentscompany.com]

- 8. Hydrocarbon Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

cis/trans isomerization in substituted heptenes

An In-depth Technical Guide to Cis/Trans Isomerization in Substituted Heptenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis/trans isomerism, also known as geometric isomerism, describes the spatial arrangement of substituents around a carbon-carbon double bond.[1] In molecules like substituted heptenes, the restricted rotation around the double bond leads to distinct stereoisomers: the cis isomer, where substituents are on the same side, and the trans isomer, where they are on opposite sides.[2][3] The interconversion between these isomers is a critical process in organic chemistry, with significant implications for the physical, chemical, and biological properties of molecules.[3] In drug development, the specific geometry of a molecule can determine its efficacy and interaction with biological targets. This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations of .

Fundamentals of Cis/Trans Isomerism

The existence of cis/trans isomers in substituted heptenes is contingent on two primary structural features:

-

Restricted Rotation: The presence of a π-bond alongside a σ-bond between two carbon atoms prevents free rotation.[4] Overcoming this rotational barrier requires breaking the π-bond, an energetically demanding process estimated at approximately 350 kJ/mol.[4]

-

Substitution Pattern: Isomerism is only possible when each carbon atom of the double bond is attached to two different groups.[5] If either carbon is bonded to two identical substituents, cis/trans isomerism cannot occur as flipping the molecule results in an identical structure.[2][3]

The naming of these isomers follows the Cahn-Ingold-Prelog priority rules, leading to the E/Z notation, which is a more universal descriptor than cis/trans, especially for tri- and tetra-substituted alkenes.

Mechanisms of Isomerization

The conversion between cis and trans isomers can be induced through several mechanisms, primarily thermal, photochemical, and catalytic pathways.

Thermal Isomerization

Thermal isomerization involves the input of heat energy to overcome the rotational energy barrier of the double bond. This process typically requires high temperatures. The mechanism can proceed via a singlet state or, in some cases, a lower-energy triplet state, which has a single C-C bond character allowing for rotation.[6] For standard alkenes, this pathway is often less practical due to the high energy required, which can lead to competing decomposition reactions.

Photochemical Isomerization

Photochemical isomerization utilizes light energy to promote an electron from the π bonding orbital to a π* antibonding orbital.[7][8] In this excited state, the bond order between the carbons is reduced to one, allowing free rotation around the central C-C bond.[8] As the molecule relaxes back to its ground state, it can form either the cis or the trans isomer.[7] This process is highly efficient and can be controlled by the wavelength of the incident light.[9]

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cis- and trans-alkenes [chem.ucalgary.ca]

- 6. Thermal isomerization of stilbene and styrylpyridines in the liquid state - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. Photoisomerization [biosyn.com]

- 8. oit.edu [oit.edu]

- 9. researchgate.net [researchgate.net]

4-Methyl-3-heptene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptene is a branched acyclic olefin with the chemical formula C₈H₁₆.[1][2] It exists as two geometric isomers, (E)-4-methyl-3-heptene and (Z)-4-methyl-3-heptene. This compound and its derivatives are of significant interest in the fields of organic synthesis and chemical ecology, particularly as insect pheromones and precursors to other biologically active molecules. This technical guide provides a comprehensive review of the synthesis, properties, and key reactions of this compound, with a focus on detailed experimental protocols and data presentation for researchers in drug development and related scientific disciplines.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [2] |

| CAS Number | 4485-16-9 (unspecified stereochemistry) | [2] |

| 13714-85-7 ((E)-isomer) | [3] | |

| 14255-24-4 ((Z)-isomer) | [4] | |

| Boiling Point | ~117-118 °C (390-391 K) | [1] |

| IUPAC Name | (E)-4-methylhept-3-ene / (Z)-4-methylhept-3-ene | [2][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | (E)-4-Methyl-3-heptene | (Z)-4-Methyl-3-heptene | Reference |

| ¹H NMR (CDCl₃) | Estimated values: δ 5.1-5.3 (m, 1H, CH =), 2.0-2.1 (m, 4H, =C-CH₂ -), 1.6 (s, 3H, C=C-CH₃ ), 0.9 (t, 6H, -CH₂-CH₃ ) | Estimated values: δ 5.1-5.3 (m, 1H, CH =), 2.0-2.1 (m, 4H, =C-CH₂ -), 1.7 (s, 3H, C=C-CH₃ ), 0.9 (t, 6H, -CH₂-CH₃ ) | [6][7] |

| ¹³C NMR (CDCl₃) | Predicted values: ~135 (C-4), ~125 (C-3), ~35 (C-5), ~29 (C-2), ~23 (C-6), ~16 (C-8), ~14 (C-1), ~13 (C-7) | Predicted values: ~134 (C-4), ~124 (C-3), ~34 (C-5), ~28 (C-2), ~22 (C-6), ~23 (C-8), ~14 (C-1), ~13 (C-7) | [8] |

| Mass Spec. (EI) | Major Fragments (m/z): 112 (M⁺), 97, 83, 69, 55, 41 | Major Fragments (m/z): 112 (M⁺), 97, 83, 69, 55, 41 | [2][9] |

| Infrared (IR) | Characteristic Bands (cm⁻¹): ~2960 (C-H stretch), ~1670 (C=C stretch, weak), ~1460 (C-H bend), ~840 (trans C-H bend) | Characteristic Bands (cm⁻¹): ~2960 (C-H stretch), ~1665 (C=C stretch, weak), ~1460 (C-H bend), ~730 (cis C-H bend) | [10][11] |

Synthesis of this compound

The primary route for the synthesis of this compound is the dehydration of the corresponding alcohol, 4-methyl-3-heptanol.[1] The alcohol precursor can be synthesized via a Grignard reaction between propanal and the Grignard reagent derived from 2-bromopentane.[12] The stereochemistry of the resulting alkene (E or Z) can be influenced by the choice of dehydration conditions and starting material stereochemistry.

Experimental Protocol: Synthesis of 4-Methyl-3-heptanol

This protocol is adapted from the synthesis of a similar secondary alcohol.[12]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 2-bromopentane to initiate the reaction. Once initiated, add the remaining 2-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C and add propanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-heptanol.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Experimental Protocol: Dehydration of 4-Methyl-3-heptanol to this compound

This is a general procedure for acid-catalyzed dehydration of a secondary alcohol.[1][13]

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place the purified 4-methyl-3-heptanol.

-

Dehydration: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

-

Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Purify the resulting this compound by simple distillation. The ratio of (E) and (Z) isomers will depend on the thermodynamic stability of the products under the reaction conditions.

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Key Reactions of this compound

The double bond in this compound is the site of its reactivity, undergoing typical alkene reactions such as ozonolysis, halogenation, and hydroxylation.

Ozonolysis

Ozonolysis of this compound cleaves the double bond to yield carbonyl compounds. The specific products depend on the work-up conditions (reductive or oxidative).

This is a general procedure for the ozonolysis of an alkene with a reductive work-up.

-

Ozonolysis: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 eq) or zinc dust in acetic acid. Allow the reaction to warm to room temperature.

-

Isolation: After the reaction is complete, perform an appropriate aqueous work-up to remove the byproducts. The resulting propanal and 2-pentanone can be isolated and purified by distillation or chromatography.

Caption: Reductive ozonolysis of this compound.

Halogenation

Halogenation of this compound with reagents like Br₂ or Cl₂ proceeds via a halonium ion intermediate, resulting in the anti-addition of the two halogen atoms across the double bond.

This is a general procedure for the bromination of an alkene.

-

Reaction: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane or carbon tetrachloride. Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise until a faint bromine color persists.

-

Work-up: If necessary, quench any remaining bromine with a solution of sodium thiosulfate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting 3,4-dibromo-4-methylheptane can be purified by chromatography or distillation if necessary.

Caption: Bromination of this compound via a bromonium ion intermediate.

Dihydroxylation

Dihydroxylation of this compound adds two hydroxyl groups across the double bond to form a diol. The stereochemical outcome (syn or anti-addition) depends on the reagents used.

This is a general procedure for syn-dihydroxylation using a catalytic amount of osmium tetroxide.[14][15]

-

Reaction: To a solution of this compound (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).

-

Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by adding a solid sodium bisulfite.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 4-methyl-3,4-heptanediol by column chromatography.

Caption: syn-Dihydroxylation of this compound.

Conclusion

This compound is a versatile building block in organic synthesis with important applications in the study of insect pheromones. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and key chemical transformations. The experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and scientists in drug development and related fields, facilitating further investigation and application of this compound. The provided reaction pathways, visualized using Graphviz, offer a clear and concise representation of the chemical logic involved in the synthesis and reactivity of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C8H16 | CID 5364638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-trans-3-heptene [webbook.nist.gov]

- 4. 4-Methyl-cis-3-heptene [webbook.nist.gov]

- 5. (Z)-4-Methylhept-3-ene | C8H16 | CID 5383005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Heptene, 4-methyl- [webbook.nist.gov]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. personal.utdallas.edu [personal.utdallas.edu]

- 14. Upjohn Dihydroxylation [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of 4-Methyl-3-heptene from 4-Methyl-3-heptanol: An Application Note and Protocol

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized transformation in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the synthesis of 4-methyl-3-heptene from its corresponding secondary alcohol, 4-methyl-3-heptanol. This reaction proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate. Consequently, a mixture of isomeric alkenes may be produced, including both constitutional and geometric isomers. The prevalence of these isomers is dictated by the stability of the potential carbocation intermediates and the transition states leading to the final products, often following Zaitsev's rule where the most substituted alkene is the major product.[1] This protocol outlines the reaction setup, workup, purification, and characterization of the resulting alkene products.

Reaction Scheme

The overall reaction involves the elimination of a water molecule from 4-methyl-3-heptanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield this compound.

Chemical Equation:

Experimental Protocol

Materials and Equipment

-

Reactant: 4-Methyl-3-heptanol (mixture of isomers)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Solvent: Diethyl ether (for extraction)

-

Neutralizing Agent: Saturated sodium bicarbonate (NaHCO₃) solution

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

-

Apparatus: Round-bottom flask, distillation apparatus, separatory funnel, heating mantle, magnetic stirrer, ice bath, glassware for extraction and filtration.

-

Analytical Instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), NMR Spectrometer, IR Spectrometer.

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-heptanol. While stirring, slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) to the alcohol. The reaction is typically performed without a solvent.

-

Heating: The reaction mixture is heated to a temperature sufficient to induce dehydration and distill the alkene product as it is formed. For secondary alcohols, a temperature range of 100-140°C is generally required.[2][3] The distillation head temperature should be monitored to collect the fraction corresponding to the boiling point of the desired alkene.

-

Workup: The collected distillate, which contains the crude alkene product and some water, is transferred to a separatory funnel.

-

Washing: The organic layer is washed sequentially with:

-

Water to remove the bulk of the acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

-

-

Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.

-

Purification: The dried organic layer is filtered to remove the drying agent. The solvent (if any was used for extraction) is removed by rotary evaporation. The resulting crude this compound can be further purified by fractional distillation.

Data Presentation

Table 1: Physical and Spectroscopic Data of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |

| 4-Methyl-3-heptanol | C₈H₁₈O | 130.23 | 160-162 | IR (neat): ~3350 cm⁻¹ (O-H stretch) |

| This compound | C₈H₁₆ | 112.21 | ~118-120 | ¹³C NMR (CDCl₃): Signals in the alkene region (~120-140 ppm). IR (neat): ~1650 cm⁻¹ (C=C stretch), ~3020 cm⁻¹ (=C-H stretch). MS (EI): m/z = 112 (M⁺), characteristic fragmentation pattern. |

Note: The boiling point of this compound may vary slightly depending on the isomeric composition.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of the Reaction Mechanism

The acid-catalyzed dehydration of 4-methyl-3-heptanol proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. This intermediate can then undergo rearrangement to form a more stable carbocation before elimination of a proton to yield the final alkene products.

Caption: Mechanism of acid-catalyzed dehydration of 4-methyl-3-heptanol.

Discussion

The dehydration of 4-methyl-3-heptanol is expected to yield a mixture of alkene isomers. The primary product, according to Zaitsev's rule, should be the most substituted alkene, which is this compound. This product can exist as both (E) and (Z) geometric isomers. The formation of a secondary carbocation at the C3 position after the loss of water allows for potential rearrangement via a hydride shift from the C4 position to form a more stable tertiary carbocation. Deprotonation from this rearranged carbocation would lead to the formation of other constitutional isomers.